molecular formula C8H18N2 B1440943 N,N-Dimethyl-cyclohexane-1,3-diamine CAS No. 885280-64-8

N,N-Dimethyl-cyclohexane-1,3-diamine

Cat. No. B1440943
M. Wt: 142.24 g/mol
InChI Key: KKGNWXHXFXNADS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-cyclohexane-1,3-diamine is a chemical compound with the molecular formula C8H18N2 . It is also known by other names such as N1,N1-Dimethylcyclohexane-1,3-diamine and 1-N,1-N-dimethylcyclohexane-1,3-diamine . The compound has a molecular weight of 142.24 g/mol . It is used as a catalyst in the synthesis of substituted pyrazoles with anti-inflammatory activity, as well as highly functional pyridines and bipyridines .


Molecular Structure Analysis

The InChI code for N,N-Dimethyl-cyclohexane-1,3-diamine is 1S/C8H18N2/c1-10(2)8-5-3-4-7(9)6-8/h7-8H,3-6,9H2,1-2H3 . The compound has a topological polar surface area of 29.3 Ų and a complexity of 101 . The compound has two undefined atom stereocenters .


Physical And Chemical Properties Analysis

N,N-Dimethyl-cyclohexane-1,3-diamine has a molecular weight of 142.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 142.146998583 g/mol .

Scientific Research Applications

Catalysis and Organic Synthesis

The compound's derivatives serve as effective ligands for metal-catalyzed reactions, including alkyl-alkyl Suzuki cross-couplings of unactivated secondary alkyl halides at room temperature. This offers a method for achieving reactions that were previously restricted to higher temperatures and different reagents, highlighting its utility in facilitating complex organic syntheses under milder conditions (Saito & Fu, 2007).

Material Science

In the development of high-performance polymers, derivatives containing cyclohexane and pyridine groups have been synthesized to improve the solubility and transparency of polyimide films. These materials exhibit excellent thermal properties, good mechanical properties, and high optical transmittance, indicating their potential for applications in electronics and optics (Yao et al., 2018).

Environmental Chemistry

The molecular interactions between diamines and sulfuric acid have been studied to understand their potential role in atmospheric processes, such as the formation of new particles. These studies suggest that diamines could significantly stabilize sulfuric acid complexes, potentially impacting cloud formation and climate modeling (Elm et al., 2016).

Catalytic Oxidation

Complexes derived from cyclohexane-1,2-diamine have been used in catalytic oxidations, demonstrating efficient oxidation of organic compounds like styrene, cyclohexene, and cyclohexane with good yield. These findings highlight the versatility of such complexes in catalysis and organic synthesis, providing a pathway to more sustainable chemical processes (Maurya et al., 2007).

Supramolecular Chemistry

Chiral diamines, including those related to N,N-Dimethyl-cyclohexane-1,3-diamine, have been utilized in enantioselective recognition and sensing applications. These compounds can form complexes with specific substrates, showcasing their potential in developing new sensors and chiral recognition materials (Li et al., 2007).

Future Directions

N,N-Dimethyl-cyclohexane-1,3-diamine can be used as a starting material for the synthesis of α-chloro-α-alkylphosphonic acids . It can also be used to synthesize derivatives of α-diazophosphonic acid, which are employed in O-H and N-H insertion reactions . These potential applications suggest that N,N-Dimethyl-cyclohexane-1,3-diamine could have a wide range of uses in the future.

properties

IUPAC Name

1-N,1-N-dimethylcyclohexane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-7(9)6-8/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGNWXHXFXNADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693098
Record name N~1~,N~1~-Dimethylcyclohexane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-cyclohexane-1,3-diamine

CAS RN

885280-64-8
Record name N~1~,N~1~-Dimethylcyclohexane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-1,3-cyclohexanediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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